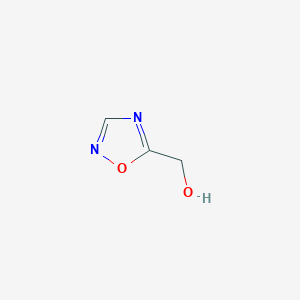

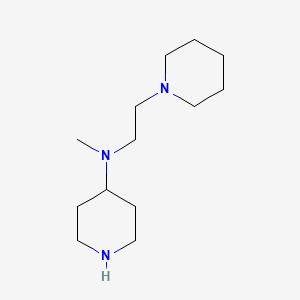

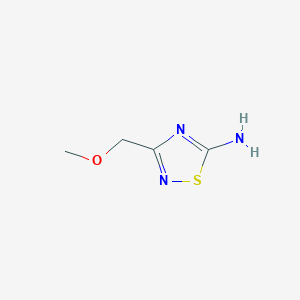

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine

Übersicht

Beschreibung

“N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine, as a piperidine derivative, is involved in various chemical synthesis processes and reactions. Piperidine and its derivatives are crucial in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their unique chemical properties and reactivity. For instance, the synthesis and evaluation of ligands for D2-like receptors emphasize the role of arylcycloalkylamines, such as phenyl piperidines and piperazines, in improving the potency and selectivity of binding affinity at D2-like receptors. This highlights the importance of piperidine derivatives in the development of antipsychotic agents and their potential application in treating neuropsychiatric disorders (Sikazwe et al., 2009).

Role in Advanced Oxidation Processes

This compound, due to its structural properties, might also find relevance in advanced oxidation processes (AOPs), which are used for the degradation of nitrogen-containing hazardous compounds. AOPs are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. The degradation of nitrogen-containing amino and azo compounds, which are prevalent in textile, agricultural, and chemical industries, is a global concern due to their resistance to conventional degradation processes and potential toxic effects. Advanced oxidation processes can effectively mineralize these compounds, and derivatives of piperidine could potentially play a role in enhancing these processes due to their chemical reactivity (Bhat & Gogate, 2021).

Pharmacological Implications

The pharmacological significance of piperidine derivatives, including this compound, is evident in their application in the development of novel therapeutics. Piperazine derivatives, for example, are found in a wide range of drugs with various therapeutic uses such as antipsychotic, antihistamine, antidepressant, and anticancer agents. Modifications to the substitution pattern on the piperazine nucleus, which is structurally related to piperidine derivatives, can result in significant differences in medicinal potential. This underscores the potential of this compound in drug discovery and development, especially in the rational design of molecules for various diseases (Rathi et al., 2016).

Environmental Impact and Biodegradation

Piperidine derivatives also have implications in environmental science, particularly in the biodegradation of pollutants. The degradation of nitrogen-containing hazardous compounds using advanced oxidation processes highlights the potential application of piperidine derivatives in environmental remediation. These compounds can be effectively mineralized using AOPs, which could be enhanced by the unique chemical properties of piperidine derivatives, including this compound. This could improve the efficiency of treatment schemes for nitrogen-containing compounds, which are resistant to conventional degradation processes and can have harmful effects on water quality and human health (Bhat & Gogate, 2021).

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activities .

Mode of Action

It’s suggested that the nitrogen atom of azomethine, which is a part of this compound, could be involved in the formation of an h-bond with the active centers of the target cell constituents, interfering in normal cell function .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that piperidine derivatives have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

One study suggests that the compound starts to decompose at temperatures starting from 98°c .

Zukünftige Richtungen

The future directions for “N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine” and its derivatives could involve further exploration of their potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3/c1-15(13-5-7-14-8-6-13)11-12-16-9-3-2-4-10-16/h13-14H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRUXIAEPCYCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCCCC1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopentyl(methyl)amino]ethanol](/img/structure/B3085314.png)

![5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B3085373.png)

![Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate](/img/structure/B3085394.png)

![Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B3085395.png)

![Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate](/img/structure/B3085403.png)

![(2S,3S,5R)-3-Chloromethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid benzhydryl ester](/img/structure/B3085418.png)